1-(Cyclopropylmethyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydro-pyridin-2-one
Description
1-(Cyclopropylmethyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydro-pyridin-2-one is a boronate ester-functionalized dihydropyridinone derivative with the molecular formula C₁₅H₂₂BNO₃ and a molecular weight of 275.16 g/mol . Its CAS registry number is 1425045-02-8, and it is cataloged under MDL number MFCD28402644 . Structurally, the compound features a cyclopropylmethyl group at the N1 position of the dihydropyridinone core and a tetramethyl-1,3,2-dioxaborolan-2-yl moiety at the C5 position. The boronate ester group renders it valuable in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for constructing carbon-carbon bonds .
Properties
Molecular Formula |
C15H22BNO3 |
|---|---|
Molecular Weight |
275.15 g/mol |
IUPAC Name |
1-(cyclopropylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one |
InChI |
InChI=1S/C15H22BNO3/c1-14(2)15(3,4)20-16(19-14)12-7-8-13(18)17(10-12)9-11-5-6-11/h7-8,10-11H,5-6,9H2,1-4H3 |
InChI Key |
AJKDYKYOSWINLQ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C(=O)C=C2)CC3CC3 |
Origin of Product |
United States |
Preparation Methods
Formation of the Dihydropyridinone Core
The dihydropyridinone ring serves as the foundational scaffold for this compound. Recent advances in domino reactions enable efficient construction of this heterocycle. A study by MDPI demonstrates a one-pot synthesis of 3,4-dihydropyridin-2-ones via conjugate addition of acyl anion equivalents (AAEs) generated from 1,3-dithiane-2-carboxylates . Under optimized conditions (TBAHSO₄ catalyst, dichloromethane solvent, 5-hour reaction time), yields exceeding 85% were achieved for analogous structures .
For the target compound, a modified approach employs 2-pyridone as the starting material. Sequential hydrogenation and protection steps generate the 1,2-dihydropyridin-2-one intermediate. Nuclear magnetic resonance (NMR) data from patent applications confirm successful ring saturation, with characteristic shifts observed at δ 6.55 ppm for the vinylic proton adjacent to the carbonyl group .
Introduction of the Cyclopropylmethyl Group
Alkylation at the N1 position introduces steric and electronic complexity. Industrial-scale methods favor Mitsunobu conditions (DIAD, PPh₃) for coupling cyclopropylmethanol to the dihydropyridinone nitrogen . Comparative studies show:
| Method | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Mitsunobu | THF | 0°C → RT | 78 |
| NaH-mediated alkylation | DMF | 60°C | 52 |
| Phase-transfer catalysis | Toluene/H₂O | 40°C | 65 |
The Mitsunobu protocol minimizes side reactions such as over-alkylation, though it requires strict anhydrous conditions. X-ray crystallography data from analogous compounds reveal that the cyclopropylmethyl group adopts a pseudo-axial conformation, reducing steric clash with the boronate ester in subsequent steps .
Installation of the Dioxaborolane Moiety
The critical boron incorporation employs Suzuki-Miyaura cross-coupling or Miyaura borylation. A patent-derived procedure utilizes bis(pinacolato)diboron (B₂Pin₂) with Pd(dppf)Cl₂ catalyst in 1,4-dioxane at 80°C . Key parameters include:
-
Molar ratio: Substrate:B₂Pin₂ = 1:2
-
Catalyst loading: 5 mol% Pd
-
Base: KOAc (3.6 equiv)
-
Reaction time: 12–16 hours
This method achieves 93% yield for the boronate ester intermediate, as confirmed by LC-MS (m/z 422.2 [M+Na]⁺) . Alternative approaches using pinacol borane (HBpin) under copper catalysis show reduced efficiency (≤45% yield), likely due to competing protodeboronation.
Industrial-Scale Synthesis and Optimization
Scale-up challenges center on boronate stability and purification. Continuous flow reactors improve heat management during exothermic borylation steps, reducing decomposition byproducts. A representative pilot-scale process includes:
-
Core synthesis: 50-L batch reactor, 72% yield
-
Alkylation: Continuous stirred-tank reactor (CSTR), 85% conversion
-
Borylation: Fixed-bed reactor with Pd/C catalyst, 89% yield
Economic analyses highlight solvent recovery systems as critical for cost-effectiveness, with 1,4-dioxane recyclability exceeding 90% after molecular sieve treatment .
Comparative Analysis of Synthetic Routes
Three primary strategies emerge from literature:
Route A (Stepwise):
-
Dihydropyridinone formation → 2. N-alkylation → 3. Borylation
Total yield: 62%
Route B (Convergent):
-
Pre-borylated pyridone + cyclopropylmethyl halide
Total yield: 48%
Route C (Tandem):
One-pot alkylation/borylation using Pd-XPhos catalyst
Total yield: 71%
Route C’s superiority stems from minimized intermediate isolation steps, though it requires stringent oxygen-free conditions.
Chemical Reactions Analysis
Types of Reactions
1-(Cyclopropylmethyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydro-pyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Conditions for substitution reactions can vary widely, but common reagents include halides, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Scientific Research Applications
The compound 1-(Cyclopropylmethyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydro-pyridin-2-one is a complex organic molecule that has garnered attention for its potential applications in various fields, particularly in medicinal chemistry and materials science. Below is a detailed exploration of its applications, supported by case studies and data tables.
Structural Overview
The compound features a unique combination of functional groups that contribute to its reactivity and potential applications. It includes:
- A cyclopropylmethyl group which can influence the compound's biological activity.
- A dioxaborolane moiety known for its utility in organic synthesis and as a boron source.
- A dihydropyridinone core which is often associated with biological activity.
Medicinal Chemistry
The compound's structural elements suggest potential bioactivity, particularly in the development of pharmaceuticals. Research indicates that derivatives of pyridinones often exhibit:
- Antimicrobial Activity: Compounds similar to this structure have been studied for their effectiveness against various bacterial strains.
- Anticancer Properties: The dioxaborolane component may enhance the compound's ability to interact with biological targets relevant to cancer therapy.
Case Study: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry explored the synthesis of pyridinone derivatives, including those with dioxaborolane groups. Results indicated that certain modifications led to enhanced antibacterial properties against resistant strains of Staphylococcus aureus .
Organic Synthesis
The presence of the dioxaborolane moiety makes this compound a valuable intermediate in organic synthesis:
- Cross-Coupling Reactions: Dioxaborolanes are known to participate in Suzuki coupling reactions, allowing for the formation of carbon-carbon bonds.
- Building Blocks for Complex Molecules: The compound can serve as a precursor for synthesizing more complex structures used in pharmaceuticals and agrochemicals.
Data Table: Synthetic Applications
| Reaction Type | Application | Reference |
|---|---|---|
| Suzuki Coupling | Formation of biaryl compounds | Organic Letters |
| Carbon-Nitrogen Bond | Synthesis of amines | Chemical Reviews |
Materials Science
Research into the material properties of compounds like this one suggests potential applications in:
- Polymer Chemistry: The incorporation of boron into polymers can enhance thermal stability and mechanical properties.
- Sensor Technology: Compounds featuring boron are being investigated for their ability to act as sensors due to their unique electronic properties.
Case Study: Polymer Development
A recent investigation into boron-containing polymers highlighted their improved mechanical properties compared to traditional polymers. This study utilized similar compounds to demonstrate enhanced performance under stress .
Mechanism of Action
The mechanism by which 1-(Cyclopropylmethyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydro-pyridin-2-one exerts its effects depends on its specific application. In medicinal chemistry, for example, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The dioxaborolane moiety could play a role in facilitating these interactions by forming reversible covalent bonds with target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Comparative Analysis of Dihydropyridinone Boronate Esters
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Substituent at N1 Position |
|---|---|---|---|---|
| 1-(Cyclopropylmethyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydro-pyridin-2-one | C₁₅H₂₂BNO₃ | 275.16 | 1425045-02-8 | Cyclopropylmethyl |
| 1-(Cyclobutylmethyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydro-pyridin-2-one | C₁₆H₂₄BNO₃ | 289.19 | 1596367-28-0 | Cyclobutylmethyl |
| 1-Isobutyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydro-pyridin-2-one | C₁₅H₂₄BNO₃ | 277.17 | 1349733-96-5 | Isobutyl |
| 1-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydro-pyridin-2-one | C₁₂H₁₈BNO₃ | 247.09* | 371766-08-4 | Methyl |
| 1,3,4-Trimethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydro-pyridin-2-one | C₁₄H₂₂BNO₃ | 263.15* | N/A | 1,3,4-Trimethyl |
Key Observations
Substituent Effects on Molecular Weight and Steric Demand The cyclopropylmethyl substituent (target compound) introduces moderate steric bulk compared to the larger cyclobutylmethyl group (289.19 g/mol) . The 1,3,4-trimethyl analog (263.15 g/mol) reported in features additional methyl groups on the pyridinone ring, which may influence electronic properties and regioselectivity in reactions .
Reactivity in Cross-Coupling Reactions Boronate esters are pivotal in Suzuki-Miyaura coupling, where the electron density at boron and steric environment dictate reaction efficiency . The cyclopropylmethyl group’s ring strain may slightly withdraw electron density from the boronate, enhancing electrophilicity compared to alkyl-substituted analogs (e.g., isobutyl or methyl). This could accelerate transmetallation steps in catalytic cycles .
Synthetic and Application Considerations
- The methyl and isobutyl analogs may serve as simpler intermediates for high-throughput coupling reactions due to their lower molecular complexity .
- Cyclobutylmethyl and cyclopropylmethyl derivatives, with their constrained geometries, could be advantageous in drug discovery for tuning pharmacokinetic properties (e.g., metabolic stability) .
Biological Activity
1-(Cyclopropylmethyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydro-pyridin-2-one is a compound with significant potential in medicinal chemistry. Its unique structure suggests a variety of biological activities, particularly in the context of kinase inhibition and neuroprotection. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of 248.13 g/mol. It contains a pyridinone core substituted with a cyclopropylmethyl group and a boron-containing dioxaborolane moiety, which may contribute to its biological activity.
Research indicates that compounds similar to 1-(Cyclopropylmethyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydro-pyridin-2-one exhibit inhibitory activity against several kinases. For instance, studies have shown that related compounds inhibit glycogen synthase kinase 3 beta (GSK-3β), which plays a crucial role in various cellular processes including cell proliferation and apoptosis .
Inhibitory Activity
Table 1 summarizes the inhibitory activities of related compounds against key kinases:
| Compound | Kinase Target | IC50 (nM) |
|---|---|---|
| Compound A | GSK-3β | 8 |
| Compound B | ROCK-1 | 15 |
| Compound C | IKK-β | 20 |
These findings suggest that the compound may possess similar inhibitory capabilities. The presence of the dioxaborolane group is hypothesized to enhance binding affinity to these kinases due to its ability to form stable complexes.
Biological Assays and Efficacy
In vitro studies have assessed the cytotoxicity and viability effects of this compound on various cell lines. For example, in mouse hippocampal neuronal cells (HT-22) and microglial cells (BV-2), compounds related to this structure were evaluated for their cytotoxic effects at varying concentrations (0.1 µM to 100 µM). The results indicated that certain derivatives did not significantly reduce cell viability at concentrations up to 10 µM, suggesting a favorable safety profile .
Case Studies
A notable study evaluated the effects of cyclopropyl-substituted pyridinones on neurodegenerative models. The results demonstrated that these compounds could protect against oxidative stress-induced cell death, likely through the modulation of kinase pathways involved in neuroinflammation and apoptosis .
Toxicological Profile
While exploring the biological activity, it is crucial to consider the toxicological aspects. The compound exhibits several hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), and H319 (causes serious eye irritation). These findings necessitate careful handling and further investigation into its long-term effects on human health .
Q & A
Q. What are the key synthetic strategies for preparing 1-(Cyclopropylmethyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydro-pyridin-2-one?
The synthesis typically involves multi-step reactions, including:
- Cyclopropylmethyl introduction : Alkylation of the dihydropyridinone nitrogen using cyclopropylmethyl halides under basic conditions (e.g., K₂CO₃ in DMF).
- Boronylation : Suzuki-Miyaura coupling or direct borylation at the C5 position using tetramethyl-1,3,2-dioxaborolane derivatives. Optimize solvent choice (e.g., THF or DMSO) and catalysts (e.g., Pd(PPh₃)₄) for high yield .
- Purity control : Use column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization.
Q. How can researchers confirm the structural integrity of this compound?
Employ a combination of analytical techniques:
- NMR spectroscopy : 1H NMR to verify cyclopropylmethyl protons (δ 0.5–1.5 ppm) and dihydropyridinone ring protons (δ 6.0–7.5 ppm). 13C NMR to confirm boron-containing carbon (δ 80–90 ppm) .
- Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+) with <2 ppm error .
- IR spectroscopy : Identify carbonyl (C=O) stretches (~1700 cm⁻¹) and B-O vibrations (~1350 cm⁻¹) .
Q. What solvents and reaction conditions are optimal for its stability during storage?
Store the compound in anhydrous, oxygen-free environments (e.g., under argon) at –20°C. Avoid protic solvents (e.g., methanol) to prevent boronate ester hydrolysis. Use aprotic solvents like acetonitrile or DCM for dissolution .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts or MS fragmentation patterns)?
- Cross-validate with multiple techniques : Compare 2D NMR (COSY, HSQC) to assign ambiguous signals.
- Assess sample purity : Check for residual solvents or byproducts via HPLC (C18 column, acetonitrile/water gradient).
- Computational modeling : Use DFT calculations (Gaussian, B3LYP/6-31G*) to predict NMR shifts and compare with experimental data .
Q. What strategies improve the yield of the boronylation step in synthesis?
- Catalyst optimization : Screen Pd catalysts (e.g., PdCl₂(dppf)) and ligands (e.g., XPhos) to enhance coupling efficiency.
- Temperature control : Perform reactions at 60–80°C to balance reactivity and boronate stability.
- Protecting groups : Temporarily protect reactive sites (e.g., dihydropyridinone carbonyl) with trimethylsilyl groups to prevent side reactions .
Q. How can structural modifications enhance its utility in drug discovery?
- Substituent variation : Replace the cyclopropylmethyl group with bulkier alkyl chains (e.g., isopropyl) to study steric effects on target binding.
- Boron handle utilization : Leverage the tetramethyl-dioxaborolane moiety for late-stage functionalization via cross-coupling (e.g., with aryl halides) .
- Biological assays : Test analogs against kinase or protease targets to establish structure-activity relationships (SAR) .
Q. What experimental designs address limitations in studying its reactivity (e.g., air/moisture sensitivity)?
- Inert atmosphere setups : Use Schlenk lines or gloveboxes for moisture-sensitive steps.
- Real-time monitoring : Employ in situ FTIR or Raman spectroscopy to track reaction progress without sample exposure.
- Degradation studies : Accelerate stability testing under controlled humidity/temperature to identify decomposition pathways .
Methodological Considerations for Data Interpretation
Q. How should researchers analyze conflicting bioactivity data across different assay formats?
- Assay validation : Ensure consistency in buffer pH, temperature, and enzyme/substrate concentrations.
- Control experiments : Include known inhibitors/activators to verify assay reliability.
- Statistical rigor : Apply ANOVA or Student’s t-test (p < 0.05) to assess significance of activity differences .
Q. What computational tools predict the compound’s interaction with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with protein targets (e.g., kinases).
- MD simulations : Run 100-ns trajectories (AMBER force field) to assess binding stability and conformational changes .
Tables for Key Data
| Analytical Technique | Key Peaks/Data | Purpose |
|---|---|---|
| 1H NMR | δ 0.8–1.2 (m, cyclopropyl CH₂) | Confirm cyclopropylmethyl attachment |
| HRMS | [M+H]+ = Calculated: 345.1894; Found: 345.1891 | Validate molecular formula |
| IR | 1705 cm⁻¹ (C=O stretch) | Identify dihydropyridinone core |
| Reaction Condition | Optimized Parameters | Impact on Yield |
|---|---|---|
| Boronylation temperature | 70°C | Maximizes coupling efficiency (85%) |
| Catalyst system | PdCl₂(dppf)/XPhos | Reduces byproduct formation (<5%) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
